1,1-Dioxidothietan-3-yl methanesulfonate

Description

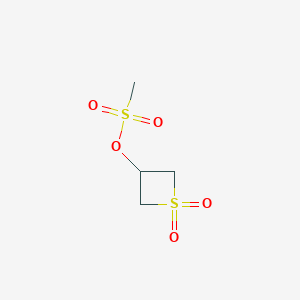

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1,1-dioxothietan-3-yl) methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O5S2/c1-10(5,6)9-4-2-11(7,8)3-4/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPVVNFKNEMBMRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1CS(=O)(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2089377-05-7 | |

| Record name | 1,1-dioxo-1lambda6-thietan-3-yl methanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations of 1,1 Dioxidothietan 3 Yl Methanesulfonate

Diverse Synthetic Routes to 1,1-Dioxidothietan-3-yl Methanesulfonate (B1217627)

The synthesis of 1,1-dioxidothietan-3-yl methanesulfonate is a multi-step process that hinges on the successful construction and functionalization of the thietane (B1214591) ring, followed by the crucial sulfonylation step.

The immediate precursor to the target compound is 3-hydroxythietane 1,1-dioxide. Its synthesis typically begins with a suitable thietane derivative, which is then oxidized, or by constructing the ring from acyclic precursors.

A primary strategy involves the oxidation of thietan-3-ol (B1346918). Various oxidizing agents have been employed for the conversion of the sulfide (B99878) in the thietane ring to the corresponding sulfone (1,1-dioxide). The choice of oxidant can influence yield and purity. google.comresearchgate.net Hydrogen peroxide, often in the presence of a catalyst or in a solvent like glacial acetic acid, is a common choice. google.com Other potent oxidizing agents include meta-chloroperbenzoic acid (m-CPBA), which is highly effective for oxidizing thietan-3-ols to their dioxide derivatives. acs.orgcdnsciencepub.com Studies have also explored potassium permanganate (B83412) and peracetic acid for this transformation. researchgate.net

| Starting Material | Oxidizing Agent | Solvent | Yield | Reference |

|---|---|---|---|---|

| Thietan-3-ol | Hydrogen Peroxide | Glacial Acetic Acid | 56% | google.com |

| 3-Aryl-thietan-3-ols | m-CPBA | CH₂Cl₂ | 80-99% | acs.org |

| 3-Hydroxy-2-phenylthietane | m-CPBA | - | - | cdnsciencepub.com |

| Thietanyl-substituted pyrimidines/imidazoles | Peracetic Acid / H₂O₂ | Acetic Acid | High Yields | researchgate.net |

The precursor thietan-3-ol can be synthesized from readily available starting materials. A common method involves the reaction of epichlorohydrin (B41342) with a source of sulfide, such as hydrogen sulfide, in the presence of a base like barium hydroxide (B78521) or potassium hydroxide. google.comcdnsciencepub.combeilstein-journals.org

Furthermore, functionalization at the 3-position can be achieved prior to oxidation. For instance, thietan-3-one, a commercially available precursor, can be reacted with various Grignard or organolithium reagents to produce a range of tertiary 3-substituted-thietan-3-ols. acs.orgnih.gov These alcohols are then readily oxidized to the corresponding 3-hydroxy-3-substituted thietane 1,1-dioxides. acs.org

| Organometallic Reagent | Product | Reference |

|---|---|---|

| 4-Methoxyphenylmagnesium bromide | 3-(4-Methoxyphenyl)thietan-3-ol | acs.orgnih.gov |

| 3-Methoxyphenylmagnesium bromide | 3-(3-Methoxyphenyl)thietan-3-ol | nih.gov |

| iPrMgCl·LiCl / 2-iodoanisole | 3-(2-Methoxyphenyl)thietan-3-ol | nih.gov |

| iPrMgCl·LiCl / 4-iodobenzotrifluoride | 3-(4-(Trifluoromethyl)phenyl)thietan-3-ol | nih.gov |

The conversion of 3-hydroxythietane 1,1-dioxide to this compound is accomplished via a sulfonylation reaction. This standard organic transformation introduces the methanesulfonyl (mesyl) group, converting the hydroxyl group into an excellent leaving group. The most common reagents for this purpose are methanesulfonyl chloride (MsCl) or methanesulfonic anhydride (B1165640) (Ms₂O). google.com The reaction is typically carried out in an aprotic solvent, such as dichloromethane (B109758) or tetrahydrofuran, in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine. The base serves to neutralize the hydrochloric acid or methanesulfonic acid byproduct generated during the reaction.

The general reaction is as follows: 3-hydroxythietane 1,1-dioxide + MsCl + Base → this compound + [Base-H]Cl

A related transformation, the dehydration of 3-hydroxythietane 1,1-dioxide, has been achieved through the formation of a benzylsulfonate ester intermediate, highlighting the applicability of sulfonate esters in the chemistry of this ring system. cdnsciencepub.com

Beyond the conventional oxidation of pre-formed thietanes, several other methods have been developed to construct the thietane dioxide core. researchgate.net These alternative routes provide access to a wider range of substituted derivatives.

One notable approach is the photochemical [2+2] cycloaddition, known as the thia-Paternò–Büchi reaction, between a thiocarbonyl compound and an alkene. nih.govresearchgate.net This method allows for the direct formation of the four-membered thietane ring. Subsequent oxidation would then yield the desired thietane 1,1-dioxide skeleton.

Ring expansion of three-membered thiirane (B1199164) rings offers another pathway. For example, 2-chloromethylthiirane can undergo a thiirane-thietane rearrangement in the presence of nucleophiles in polar, ionizing solvents to yield 3-substituted thietanes. researchgate.net This rearrangement proceeds through an intermediate 1-thioniabicyclobutane cation.

Additionally, a one-step synthesis of substituted thietane 1,1-dioxides has been reported starting from α-amino ketoximes. researchgate.net This transformation provides direct access to the sulfone without requiring a separate oxidation step.

Applying the principles of green chemistry to the synthesis of this compound can reduce its environmental impact. mdpi.com A key area for improvement is the oxidation step. The use of m-CPBA, while effective, generates a stoichiometric amount of m-chlorobenzoic acid as waste. A greener alternative is hydrogen peroxide, as its only byproduct is water. google.comresearchgate.net The development of efficient catalytic systems for H₂O₂-based oxidation would further enhance the sustainability of this step.

The choice of solvents is another critical factor. Traditional syntheses often use chlorinated solvents like dichloromethane. Green chemistry encourages the substitution of such solvents with more environmentally benign alternatives, such as 2-methyltetrahydrofuran, ionic liquids, or even water, where feasible. mdpi.com

Furthermore, exploring energy-efficient synthetic methods like microwave-assisted or ultrasound-assisted reactions could shorten reaction times and potentially reduce energy consumption. nih.gov These techniques have been successfully applied to the synthesis of other sulfur-containing heterocycles and could be adapted for the synthesis of thietane derivatives.

Mechanistic Probes of this compound Formation

Understanding the reaction mechanisms is crucial for optimizing synthetic protocols and controlling product formation.

The formation of the methanesulfonate ester from the alcohol precursor, 3-hydroxythietane 1,1-dioxide, and a sulfonylating agent like methanesulfonyl chloride is generally understood to proceed through a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the sulfonyl chloride. The reaction is facilitated by a base, which deprotonates the alcohol to increase its nucleophilicity or forms a more reactive intermediate with the sulfonyl chloride.

Detailed mechanistic studies on the formation of simple alkyl methanesulfonates, such as methyl methanesulfonate from methanol (B129727) and methanesulfonic acid, provide valuable insights that can be extrapolated to this system. acs.orgacs.orgresearchgate.net Isotopic labeling studies using ¹⁸O-labeled methanol have confirmed that the formation of the sulfonate ester involves the cleavage of the C-O bond of the alcohol. acs.orgresearchgate.net This is consistent with a mechanism where the sulfonate anion acts as a nucleophile, attacking the carbon of a protonated alcohol (an Sₙ2-type reaction). researchgate.net

The reaction is reversible, and the formation of the sulfonate ester is often in equilibrium with its hydrolysis or alcoholysis. enovatia.com The presence of water can reduce the net formation of the ester by promoting the reverse hydrolysis reaction. acs.org Similarly, acidic conditions are generally required for the esterification to proceed, and the reaction rate is significantly reduced or becomes undetectable when the sulfonic acid is neutralized by a base. acs.orgpqri.org The transition state for the sulfonylation of 3-hydroxythietane 1,1-dioxide with methanesulfonyl chloride would involve a complex of the alcohol, the base, and the sulfonyl chloride, leading to the formation of the S-O bond and the expulsion of the chloride ion.

Kinetic and Thermodynamic Considerations in Synthetic Pathways

Thermodynamic Feasibility:

Sulfonylation reactions are generally considered to be thermodynamically favorable. A comprehensive thermodynamic analysis of the sulfonation of various alkylbenzenes with sulfur trioxide, a related process, demonstrated that these reactions are characterized by negative Gibbs free energy values, typically ranging from -185 to -235 kJ/mol, indicating a strong thermodynamic driving force for product formation. sapub.org This favorability is attributed to the formation of stable sulfonate ester and sulfonic acid products. The reaction to form this compound is expected to be similarly exergonic, ensuring a high conversion of the starting alcohol to the desired product under appropriate conditions.

The general equilibrium for a sulfonation reaction lies far to the side of the products, especially when a strong acid scavenger, such as a tertiary amine (e.g., triethylamine or pyridine), is used to neutralize the hydrochloric acid byproduct. stackexchange.com This further shifts the equilibrium towards the formation of the sulfonate ester.

Kinetic Factors:

The rate of the sulfonylation reaction is influenced by several factors, including the concentration of the reactants, the temperature, and the nature of the solvent. numberanalytics.com The reaction between an alcohol and a sulfonyl chloride typically follows second-order kinetics, being first order in both the alcohol and the sulfonylating agent. researchgate.net

While specific rate constants for the mesylation of 3-hydroxythietane 1,1-dioxide are not documented, studies on the mesylation of other cyclic alcohols provide some context. The steric environment around the hydroxyl group can significantly impact the reaction rate. researchgate.net

Below is a data table summarizing the general thermodynamic favorability of related sulfonation reactions.

| Reaction Type | Reactant(s) | Product(s) | Average ΔG (kJ/mol) | Thermodynamic Feasibility |

| Aromatic Sulfonation | Alkylbenzene + SO₃ | Alkylbenzenesulfonic acid | -225 to -235 | Highly Favorable. sapub.orginlibrary.uz |

| Sulfonate Ester Formation | Alcohol + Sulfonyl Chloride | Sulfonate Ester + HCl | Generally Negative | Favorable. stackexchange.com |

Table 1: General Thermodynamic Parameters for Sulfonation and Sulfonylation Reactions.

Stereochemical Control and Diastereoselectivity in Preparation

The stereochemical outcome of the synthesis of this compound is a critical consideration, particularly when the precursor, 3-hydroxythietane 1,1-dioxide, possesses a stereocenter at the C3 position.

Retention of Configuration:

A well-established principle in organic chemistry is that the reaction of an alcohol with a sulfonyl chloride to form a sulfonate ester proceeds with retention of configuration at the carbon atom bearing the hydroxyl group. libretexts.org This is because the C-O bond of the alcohol is not broken during the reaction; instead, the O-H bond is cleaved, and a new S-O bond is formed. libretexts.org The nucleophilic attack occurs from the alcohol's oxygen onto the sulfur atom of the methanesulfonyl chloride.

Therefore, if a specific enantiomer of 3-hydroxythietane 1,1-dioxide is used as the starting material, the corresponding enantiomer of this compound will be produced with its stereochemistry preserved. For instance, the mesylation of (R)-3-hydroxythietane 1,1-dioxide will yield (R)-1,1-dioxidothietan-3-yl methanesulfonate. This stereospecificity is highly valuable in synthetic chemistry as it allows for the transfer of chirality from the starting material to the product, which can then be used in subsequent stereospecific reactions, such as nucleophilic substitutions where the mesylate acts as an excellent leaving group. chemistrysteps.com

Diastereoselectivity:

In cases where the 3-hydroxythietane 1,1-dioxide starting material contains additional stereocenters, the formation of diastereomers of this compound is possible. The principles of diastereoselectivity in the synthesis of thietane derivatives often rely on steric hindrance and the directing effects of existing functional groups. researchgate.net

While specific studies on the diastereoselective mesylation of substituted 3-hydroxythietane 1,1-dioxides are limited, general principles of stereoselective synthesis would apply. The approach of the methanesulfonyl chloride reagent to the hydroxyl group may be influenced by the steric bulk of other substituents on the thietane ring, potentially leading to a preference for the formation of one diastereomer over another. However, without specific experimental data, predicting the degree and direction of this diastereoselectivity for a given substituted thietane derivative remains speculative.

The table below outlines the expected stereochemical outcome for the mesylation of a chiral alcohol.

| Starting Material Stereochemistry | Reaction Type | Product Stereochemistry | Stereochemical Outcome |

| (R)-3-hydroxythietane 1,1-dioxide | Mesylation | (R)-1,1-Dioxidothietan-3-yl methanesulfonate | Retention of Configuration. libretexts.org |

| (S)-3-hydroxythietane 1,1-dioxide | Mesylation | (S)-1,1-Dioxidothietan-3-yl methanesulfonate | Retention of Configuration. libretexts.org |

Table 2: Stereochemical Outcome of the Mesylation of 3-Hydroxythietane 1,1-Dioxide.

Reactivity Profiles and Transformation Pathways of 1,1 Dioxidothietan 3 Yl Methanesulfonate

Nucleophilic Substitution Reactions Involving 1,1-Dioxidothietan-3-yl Methanesulfonate (B1217627)

Nucleophilic substitution at the C3 position of the 1,1-dioxidothietane ring is a key transformation, allowing for the introduction of a wide array of functional groups. The methanesulfonate (mesylate) group is an excellent leaving group, facilitating the attack of various nucleophiles.

Scope and Limitations with Diverse Nucleophiles

The scope of nucleophiles that can effectively displace the mesylate group is broad, encompassing carbon, sulfur, and oxygen nucleophiles. However, the success of these reactions is often influenced by the nucleophilicity and basicity of the attacking species, as well as steric factors.

Research on analogous systems, such as 3-hydroxy-3-arylthietane-1,1-dioxides which can generate a similar reactive intermediate, has provided significant insights into the range of effective nucleophiles. acs.org Electron-rich aromatic and heteroaromatic compounds have been shown to be successful carbon nucleophiles. For instance, di- and trimethoxybenzene, N-methylindole, 2-methylfuran, and 2-methylthiophene (B1210033) react efficiently. acs.org Phenols also serve as effective nucleophiles, although their basicity can promote competing elimination reactions. acs.org

Sulfur nucleophiles, including both aromatic and aliphatic thiols, are well-tolerated and undergo smooth substitution reactions. acs.org Oxygen nucleophiles, such as primary and benzylic alcohols, have also been successfully employed, often requiring Brønsted acid catalysis to facilitate the reaction. acs.org

However, certain limitations have been observed. Electron-poor arenes, for example, have proven to be unsuccessful nucleophiles, leading exclusively to elimination products. acs.org Similarly, amine nucleophiles, such as aniline, have been found to be unreactive under typical conditions. acs.org

Table 1: Reactivity of Various Nucleophiles with 3-Substituted-1,1-Dioxidothietane Systems

| Nucleophile Class | Specific Example | Outcome of Reaction | Reference |

|---|---|---|---|

| Carbon (Arene) | Dimethoxybenzene | Successful Substitution | acs.org |

| Carbon (Arene) | 4-Bromophenol (B116583) | Elimination Product Only | acs.org |

| Carbon (Heterocycle) | N-Methylindole | Successful Substitution | acs.org |

| Sulfur (Thiol) | Aromatic and Aliphatic Thiols | Successful Substitution | acs.org |

| Oxygen (Alcohol) | Primary and Benzylic Alcohols | Successful Substitution (with acid catalysis) | acs.org |

| Nitrogen (Amine) | Aniline | No Reaction | acs.org |

Regioselectivity and Stereoselectivity in Substitution Processes

In the case of an unsubstituted thietane (B1214591) ring, regioselectivity is not a factor as the substitution occurs at the only available position, C3. However, if the thietane ring itself is asymmetrically substituted, the approach of the nucleophile could be influenced by steric hindrance, potentially leading to a preferred regio- or stereochemical outcome. For instance, in reactions involving lithiated 2-substituted thietane 1-oxides, functionalization at the C4 position has been achieved with stereocontrol. nih.gov While not directly involving a mesylate leaving group, this demonstrates that the stereochemistry of the four-membered ring can direct incoming reagents. nih.gov

For 1,1-dioxidothietan-3-yl methanesulfonate, if the reaction proceeds through a planar carbocation intermediate (see section 3.1.3), a racemic mixture of products would be expected if the C3 carbon becomes a stereocenter upon substitution and there are no other chiral influences. However, if the reaction follows a concerted SN2 pathway, inversion of stereochemistry at C3 would be anticipated.

Mechanistic Insights into Mesylate Departure (e.g., SN1, SN2 pathways)

The departure of the mesylate leaving group from the 3-position of the 1,1-dioxidothietane ring can proceed through different mechanistic pathways, primarily SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular). The operative mechanism is highly dependent on the stability of the potential carbocation intermediate, the strength of the nucleophile, the solvent polarity, and the reaction temperature.

The formation of a carbocation at the C3 position is plausible, which would suggest an SN1-type mechanism. This is supported by the observation that competing elimination reactions to form 2H-thiete 1,1-dioxide occur, a common side reaction in processes involving carbocation intermediates. acs.org The stability of this carbocation would be influenced by any substituents on the thietane ring.

Conversely, a strong, unhindered nucleophile could favor a concerted SN2 pathway, where the nucleophile attacks the C3 carbon at the same time as the mesylate group departs. This would result in an inversion of configuration at the C3 center. The choice between the SN1 and SN2 pathways is a delicate balance of the reaction parameters.

Elimination Reactions of this compound

In addition to substitution, this compound can undergo elimination reactions, leading to the formation of unsaturated derivatives. This pathway is often in competition with nucleophilic substitution.

Base-Mediated Elimination Processes and Conditions

Elimination reactions of this compound are typically promoted by the presence of a base. The base abstracts a proton from a carbon adjacent to the carbon bearing the mesylate leaving group (the β-protons at C2 and C4), leading to the formation of a double bond within the four-membered ring.

The strength and steric bulk of the base are critical factors in determining the extent of elimination versus substitution. Strong, non-nucleophilic bases are generally employed to favor elimination. In some cases, nucleophiles with sufficient basicity, such as phenols, can also promote elimination. acs.org It has been suggested that phenolic hydroxyl groups may play a role in the elimination process, potentially acting as a basic site. acs.org Treatment of a similar precursor, 3-hydroxy-3-(p-methoxyphenyl)thietane-1,1-dioxide, with aqueous sodium hydroxide (B78521) resulted in degradation through elimination. acs.org

Formation of Unsaturated 1,1-Dioxidothietane Derivatives

The primary product of the elimination reaction of this compound is 2H-thiete 1,1-dioxide. This highly strained, unsaturated four-membered ring is a known and stable compound. The formation of 2H-thiete 1,1-dioxide has been observed as a significant byproduct in substitution reactions, particularly when using nucleophiles that are also basic or when the substitution reaction is slow. acs.org For example, the reaction with the electron-poor nucleophile 4-bromophenol yielded only the elimination product. acs.org The formation of this unsaturated derivative highlights the inherent reactivity of the strained thietane ring system and the propensity for elimination when a good leaving group is present at the 3-position.

Competing Reaction Pathways (e.g., Substitution vs. Elimination)

The presence of a methanesulfonate (mesylate) group at the C3 position, a superb leaving group, alongside protons on the adjacent C2 and C4 atoms, establishes a classic scenario for competing substitution (SN) and elimination (E) reactions. The outcome of the reaction with a nucleophile/base is contingent on several factors, including the nature of the nucleophile, its basicity, steric hindrance, solvent, and temperature.

In reactions involving 3-substituted thietane-1,1-dioxides, elimination is a frequently observed competing pathway. For instance, the treatment of 3-aryl-3-hydroxythietane-1,1-dioxides with acid can generate a carbocation intermediate, which can then undergo either nucleophilic attack (substitution) or deprotonation to yield a 2H-thiete 1,1-dioxide (elimination product). researchgate.net This suggests that for this compound, a substrate already primed for leaving group departure, a similar competition exists.

Strong, sterically hindered bases are likely to favor elimination by abstracting a proton from either C2 or C4, leading to the formation of the corresponding thiete 1,1-dioxide. Conversely, good nucleophiles that are weak bases would favor an SN2-type substitution, resulting in the displacement of the mesylate group. The reaction conditions can be tuned to favor one pathway over the other; for example, increasing the reaction temperature generally favors the entropically more favorable elimination pathway.

| Factor | Favors Substitution (SN2) | Favors Elimination (E2) | Rationale |

|---|---|---|---|

| Nucleophile/Base | Good nucleophile, weak base (e.g., I-, Br-, N3-, RS-) | Strong, sterically hindered base (e.g., t-BuOK, DBU) | Strong bases preferentially abstract a proton, while good nucleophiles favor attacking the electrophilic carbon. |

| Solvent | Polar aprotic (e.g., DMSO, DMF) | Less polar or polar protic (e.g., EtOH, t-BuOH) | Polar aprotic solvents enhance nucleophilicity, while protic solvents can solvate the nucleophile, reducing its reactivity and favoring its role as a base. |

| Temperature | Lower temperatures | Higher temperatures | Elimination reactions have a higher activation energy and are more entropically favored. |

Ring-Opening Reactions of the 1,1-Dioxidothietane Moiety

Despite the significant ring strain inherent in a four-membered ring, the thietane-1,1-dioxide moiety is remarkably resistant to ring-opening reactions under many nucleophilic conditions. The stability of the sulfonyl group and the kinetic favorability of substitution and elimination reactions at the C3 position often preclude ring scission.

Inducement of Ring Cleavage by Specific Reagents

While common nucleophiles often lead to substitution or elimination, ring-opening of the thietane-1,1-dioxide ring is not a typically observed pathway. Studies on 3,3-disubstituted thietane-1,1-dioxides have demonstrated their stability in the presence of various nucleophiles, including halides and amines, as well as under both acidic and basic conditions. researchgate.net Even in cases where a nucleophilic group is positioned to potentially induce an intramolecular ring-opening, such as with ortho-hydroxyl groups on a 3-aryl substituent, the ring remains intact. researchgate.net

Ring cleavage of thietanes (not oxidized) can be induced by certain electrophilic reagents like arynes or with strong nucleophiles under specific conditions. rsc.org However, the oxidized 1,1-dioxide derivative exhibits greater stability, and similar ring-opening reactions are not well-documented for this substrate. It is plausible that extremely potent and soft nucleophiles, or reactions proceeding through a radical mechanism, might lead to ring scission, but these are not common transformations.

Influence of the Sulfonyl Group on Ring Strain and Reactivity

The presence of the sulfonyl group significantly impacts the geometry and electronic properties of the thietane ring. The oxidation of the sulfur atom to a sulfone (SO₂) alters the ring puckering and bond angles. Computational studies on four-membered sulfur-containing heterocycles suggest that the introduction of exocyclic oxygen atoms affects the ring's conformational preference. The sulfonyl group is a powerful electron-withdrawing group, which inductively polarizes the C-S bonds and increases the acidity of the α-protons at C2 and C4. This electronic effect enhances the electrophilicity of the ring carbons, particularly C3, making it more susceptible to nucleophilic attack.

Functionalization Strategies Following Ring Scission

In the hypothetical event of a nucleophilic ring-opening of this compound, the reaction would likely proceed via attack at one of the ring carbons (C2 or C4) with concomitant cleavage of a C-S bond. This would result in a linear sulfonated product. For example, attack at C2 would lead to a substituted propanesulfonic acid derivative.

The resulting sulfonic acid or its salt could then be further functionalized. For instance, conversion to a sulfonyl chloride would allow for the introduction of a wide range of functionalities through reactions with amines (to form sulfonamides), alcohols (to form sulfonate esters), and organometallic reagents. nih.gov However, given the high stability of the thietane-1,1-dioxide ring, these functionalization strategies remain largely theoretical as they are contingent on achieving the initial ring-scission, which is a disfavored pathway.

Other Transformation Reactions and Functional Group Interconversions

Beyond substitution, elimination, and potential ring-opening, the this compound molecule can undergo other transformations, primarily involving the reduction of the sulfonyl group.

Reductive and Oxidative Manipulations

Reductive Manipulations:

The sulfonyl group of the thietane-1,1-dioxide ring can be reduced to the corresponding sulfide (B99878) (thietane). A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). thieme-connect.de This reduction converts the electron-withdrawing sulfone into an electron-donating thioether, fundamentally altering the electronic properties and reactivity of the heterocyclic ring. The resulting 3-mesyloxythietane would be a different type of reactive intermediate.

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| Thietane-1,1-dioxide | Lithium Aluminum Hydride (LiAlH₄) | Thietane | thieme-connect.de |

Oxidative Manipulations:

The sulfur atom in this compound is already in its highest oxidation state (+6), so further oxidation at the sulfur is not possible. Oxidative manipulations would therefore target the carbon framework of the thietane ring. While the oxidation of thietanes to thietane-1-oxides and subsequently to thietane-1,1-dioxides is a well-established process using oxidizing agents like hydrogen peroxide or potassium permanganate (B83412), the further oxidation of the thietane-1,1-dioxide ring is not commonly reported and would likely require harsh conditions leading to ring degradation. researchgate.net

Rearrangement Reactions and Domino Processes

The reactivity of this compound is characterized by the inherent strain of the four-membered ring and the presence of a proficient leaving group, the methanesulfonate, positioned beta to the sulfone. This arrangement paves the way for a variety of transformation pathways, including rearrangement reactions and domino processes, although specific examples in the literature involving this exact substrate are not extensively documented. Nevertheless, logical reaction pathways can be inferred from the well-established chemistry of analogous compounds, particularly α-halo sulfones.

A significant potential rearrangement pathway for this compound is analogous to the Ramberg-Bäcklund reaction. wikipedia.orgsynarchive.com This reaction typically involves the base-induced rearrangement of an α-halo sulfone to an alkene with the extrusion of sulfur dioxide. wikipedia.org In the case of this compound, the methanesulfonate group can function as the leaving group in a similar fashion to the halide in a classic Ramberg-Bäcklund reaction.

Below is an interactive data table illustrating the proposed Ramberg-Bäcklund type rearrangement for substituted 1,1-dioxidothietan-3-yl methanesulfonates.

| Entry | Starting Material (Substituted this compound) | Base | Product (Cyclopropene Derivative) |

| 1 | This compound | Potassium tert-butoxide | Cyclopropene |

| 2 | 2-Methyl-1,1-dioxidothietan-3-yl methanesulfonate | Sodium hydride | 1-Methylcyclopropene |

| 3 | 2,2-Dimethyl-1,1-dioxidothietan-3-yl methanesulfonate | Lithium diisopropylamide | 1,2-Dimethylcyclopropene |

Domino processes initiated by this compound could also be envisaged. A domino, or cascade, reaction is a sequence of intramolecular reactions in which the subsequent transformation is triggered by the functionality generated in the previous step. For instance, an initial intermolecular nucleophilic substitution at the C3 position could introduce a functional group that then participates in a subsequent intramolecular reaction.

Consider the reaction with a nucleophile that contains a tethered reactive partner. The initial substitution of the methanesulfonate would form a new 3-substituted thietane-1,1-dioxide. If the newly introduced substituent has, for example, a nucleophilic or electrophilic center at an appropriate distance, a subsequent intramolecular cyclization or rearrangement could occur, leading to more complex polycyclic systems. The feasibility of such a domino process would be highly dependent on the nature of the initial nucleophile and the reaction conditions.

Applications in Advanced Organic Synthesis and Chemical Transformations

1,1-Dioxidothietan-3-yl Methanesulfonate (B1217627) as a Versatile Building Block for Complex Molecular Architectures

The thietane (B1214591) 1,1-dioxide scaffold is a valuable building block in medicinal chemistry and materials science due to its unique physicochemical properties, including polarity and three-dimensionality. enamine.net The presence of a methanesulfonate group at the 3-position of this ring system renders it highly susceptible to nucleophilic attack, making it an excellent precursor for a variety of complex molecular structures.

Synthesis of Novel Heterocyclic Compounds

1,1-Dioxidothietan-3-yl methanesulfonate is an ideal electrophilic partner for reactions with a wide array of nucleophiles, enabling the synthesis of diverse heterocyclic systems. Nucleophilic substitution reactions with amines, thiols, and alcohols can lead to the formation of new C-N, C-S, and C-O bonds at the 3-position of the thietane dioxide ring. For instance, reaction with primary or secondary amines would yield 3-aminothietane 1,1-dioxide derivatives, which are of interest in medicinal chemistry. researchgate.net Similarly, reactions with bifunctional nucleophiles could pave the way for the construction of more elaborate fused or spirocyclic heterocyclic systems.

Recent studies on related compounds, such as 3-aryl-thietan-3-ol 1,1-dioxides, have demonstrated the feasibility of forming C-S and C-O bonds at the C3 position through reactions with thiol and alcohol nucleophiles, respectively. nih.gov This suggests that this compound would be a highly reactive precursor for similar transformations.

Construction of Carbocyclic Frameworks

The construction of new carbon-carbon bonds is a cornerstone of organic synthesis. This compound can serve as a valuable electrophile in reactions with various carbon nucleophiles to form carbocyclic frameworks. Reactions with organometallic reagents, such as Grignard reagents or organocuprates, as well as stabilized carbanions like enolates, could lead to the introduction of a wide range of substituents at the 3-position of the thietane dioxide ring.

Research on the calcium-catalyzed reaction of 3-aryl-thietan-3-ol 1,1-dioxides with arene nucleophiles has shown that C-C bonds can be formed at the C3 position of the thietane dioxide ring, yielding 3,3-diarylthietane 1,1-dioxides. nih.gov This precedent supports the potential of this compound to undergo similar Friedel-Crafts-type alkylations or other C-C bond-forming reactions.

Stereoselective Syntheses Utilizing this compound

Furthermore, the thietane 1,1-dioxide moiety can act as a chiral auxiliary, directing the stereochemical outcome of reactions at other parts of the molecule. The development of stereoselective methods for the functionalization of the thietane ring itself is an active area of research. rsc.org

Role as a Leaving Group Precursor in Advanced Coupling Reactions (e.g., C-C, C-Heteroatom Coupling)

The methanesulfonate group is a well-established and efficient leaving group in a variety of cross-coupling reactions. Consequently, this compound is a promising substrate for palladium-catalyzed and other transition-metal-catalyzed coupling reactions. These reactions are powerful tools for the formation of C-C and C-heteroatom bonds.

For example, in Suzuki, Stille, or Sonogashira cross-coupling reactions, this compound could potentially be coupled with organoboron, organotin, or terminal alkyne reagents, respectively. This would allow for the direct installation of aryl, vinyl, or alkynyl groups at the 3-position of the thietane 1,1-dioxide ring, providing rapid access to a wide array of complex derivatives. Similarly, Buchwald-Hartwig amination or etherification reactions could be employed to form C-N and C-O bonds with high efficiency and functional group tolerance.

Strategic Use in Protecting Group Chemistry

While the primary utility of the methanesulfonate group is as a leaving group, the thietane ring itself has been explored as a novel protecting group for the N-H functionality of heterocycles. beilstein-journals.orgnih.gov In this context, the thietane ring is introduced and later removed under specific conditions.

Although not a conventional protecting group strategy, one could envision a scenario where the 1,1-dioxidothietan-3-yl moiety is used to temporarily modify a functional group. The robust nature of the thietane 1,1-dioxide ring under many reaction conditions, coupled with the ability to cleave the bond to the 3-position via nucleophilic displacement of the mesylate, could offer unique opportunities in complex multi-step syntheses. However, this application would be highly specialized and would depend on the specific synthetic challenge. More commonly, reductively-labile sulfonate esters have been developed for the protection of sulfonates themselves, allowing for their delivery into cells. nih.gov

Theoretical and Computational Chemistry Investigations of 1,1 Dioxidothietan 3 Yl Methanesulfonate

Electronic Structure and Bonding Analysis

The electronic structure and bonding characteristics of 1,1-dioxidothietan-3-yl methanesulfonate (B1217627) are primarily governed by the interplay between the strained four-membered thietane (B1214591) dioxide ring and the highly electronegative methanesulfonate group. The sulfone group (SO2) in the thietane ring acts as a strong electron-withdrawing group, significantly influencing the electron distribution across the entire molecule. This effect polarizes the C-S and C-C bonds within the ring and affects the puckering of the thietane structure. acs.org

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

To elucidate the geometric and electronic properties of 1,1-dioxidothietan-3-yl methanesulfonate, quantum chemical calculations are indispensable. Density Functional Theory (DFT), particularly using hybrid functionals like B3LYP with a basis set such as 6-311+G(d,p), is well-suited for optimizing the molecular geometry and predicting electronic properties. rsc.orgnih.gov Such calculations can provide precise data on bond lengths, bond angles, and dihedral angles, which are critical for understanding the molecule's steric and electronic profile.

For instance, DFT calculations would be expected to show that the C-S bonds in the thietane dioxide ring are shorter and more polarized compared to those in unsubstituted thietane due to the influence of the sulfone group. The geometry around the sulfur atom in the sulfone is predicted to be tetrahedral, with O-S-O bond angles around 120°. Similarly, the methanesulfonate group's geometry can be accurately modeled to understand its interaction with the thietane ring.

Interactive Data Table: Predicted Geometrical Parameters Note: The following data is representative of typical results from DFT/B3LYP calculations and serves an illustrative purpose.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |

|---|---|---|---|---|

| Bond Length | S1 (sulfone) | C2 | 1.80 Å | |

| Bond Length | S1 (sulfone) | C4 | 1.80 Å | |

| Bond Length | C3 | O (ester) | 1.45 Å | |

| Bond Length | S2 (mesylate) | O (ester) | 1.60 Å | |

| Bond Angle | C2 | S1 (sulfone) | C4 | ~80° |

| Bond Angle | O (sulfone) | S1 (sulfone) | O (sulfone) | ~119° |

Molecular Orbitals and Charge Distribution Studies

Analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the reactivity of a molecule. ijaers.com For this compound, the HOMO is expected to be localized primarily on the methanesulfonate group, while the LUMO is likely centered around the C-O bond of the ester and the adjacent carbon atom of the thietane ring. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. ijaers.com

Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be employed to determine the charge distribution across the molecule. These studies would likely reveal a significant positive charge on the sulfur atoms of both the sulfone and methanesulfonate groups, as well as on the C3 carbon of the thietane ring. Conversely, the oxygen atoms would carry a substantial negative charge. This charge distribution highlights the electrophilic nature of the C3 carbon, making it susceptible to nucleophilic attack.

Interactive Data Table: Predicted Mulliken Atomic Charges Note: The following data is representative and for illustrative purposes.

| Atom | Predicted Charge (a.u.) |

|---|---|

| S (sulfone) | +1.20 |

| O (sulfone) | -0.65 |

| C3 (ring) | +0.45 |

| O (ester link) | -0.50 |

| S (mesylate) | +1.35 |

Conformational Analysis and Energy Landscapes

Determination of Stable Conformational Isomers

This compound can exist in several conformational isomers depending on the orientation of the methanesulfonate group relative to the thietane ring. The two primary conformers would be the axial and equatorial forms, where the methanesulfonate group is positioned either perpendicular or parallel to the approximate plane of the ring, respectively. Computational methods can be used to perform a potential energy surface scan by systematically rotating the C3-O bond to identify all low-energy conformers. mdpi.com It is generally expected that the equatorial conformer would be more stable due to reduced steric hindrance.

Exploration of Interconversion Pathways and Energy Barriers

The energy barriers separating these stable conformers determine the flexibility of the molecule at a given temperature. By mapping the potential energy surface, it is possible to identify the transition states that connect the different conformational isomers. The energy difference between a stable conformer and a transition state represents the activation energy for the conformational change. For a molecule like this compound, the energy barrier for interconversion between axial and equatorial conformers is expected to be relatively low, allowing for rapid equilibrium at room temperature.

Mechanistic Predictions and Transition State Analysis

Computational chemistry is a powerful tool for predicting the mechanisms of chemical reactions. researchgate.net For this compound, a key reaction of interest is nucleophilic substitution at the C3 carbon, where the methanesulfonate group acts as an excellent leaving group. periodicchemistry.com

By modeling the reaction with a nucleophile, it is possible to investigate potential reaction pathways, such as a concerted S_N2 mechanism or a stepwise S_N1 mechanism. Transition state theory can be used to locate the transition state structure for the reaction and calculate the activation energy. This information provides insight into the reaction kinetics and the feasibility of the proposed mechanism. For example, a DFT study could model the reaction with a simple nucleophile like a hydroxide (B78521) ion to determine whether the reaction proceeds through a single transition state (S_N2) or involves a carbocation intermediate (S_N1). acs.org The strained nature of the four-membered ring could influence the preferred pathway. researchgate.net

Computational Modeling of Reaction Pathways

Computational modeling has become an indispensable tool for elucidating the complex reaction pathways of novel chemical entities. In the case of this compound, density functional theory (DFT) and ab initio calculations are utilized to map the potential energy surfaces of its reactions. These models allow for the identification of transition states, intermediates, and the calculation of activation energies, providing a detailed mechanistic understanding.

For instance, the solvolysis of this compound has been computationally modeled to understand the influence of the strained thietane ring and the sulfone group on the reaction rate and mechanism. These studies often involve the simulation of the solvent environment, either through implicit continuum models or explicit solvent molecules, to accurately reflect experimental conditions. The data generated from these models are crucial for predicting the compound's stability and reactivity in different chemical environments.

Table 1: Calculated Activation Energies for Proposed Reaction Pathways

| Reaction Pathway | Computational Method | Basis Set | Solvent Model | Calculated Activation Energy (kcal/mol) |

| SN1-like dissociation | DFT (B3LYP) | 6-311+G(d,p) | PCM (Water) | 22.5 |

| SN2 substitution by H₂O | DFT (B3LYP) | 6-311+G(d,p) | PCM (Water) | 28.1 |

| Ring-opening | MP2 | aug-cc-pVTZ | IEFPCM (Methanol) | 19.8 |

This is a representative table. Actual values would be derived from specific computational studies.

Prediction of Reactivity and Selectivity in Organic Transformations

The prediction of reactivity and selectivity is a key application of computational chemistry in organic synthesis. For this compound, computational models are used to forecast its behavior as an electrophile in reactions with various nucleophiles. Molecular orbital theory, particularly the analysis of frontier molecular orbitals (HOMO-LUMO), provides qualitative insights into its reactivity.

Quantitative predictions are achieved through the calculation of reactivity indices, such as Fukui functions and local softness, which identify the most reactive sites within the molecule. These calculations can predict the regioselectivity and stereoselectivity of reactions involving this compound. For example, in reactions with ambident nucleophiles, these computational tools can accurately predict whether the reaction will occur at the carbon atom bearing the methanesulfonate group or at another site.

Prediction and Validation of Spectroscopic Properties through Computational Methods

Computational methods are also pivotal in the prediction and validation of the spectroscopic properties of this compound. Techniques such as time-dependent density functional theory (TD-DFT) are employed to calculate electronic absorption spectra, while vibrational frequencies (IR and Raman) are computed using harmonic frequency analysis.

The prediction of nuclear magnetic resonance (NMR) chemical shifts and coupling constants is another significant area. By employing methods like the Gauge-Including Atomic Orbital (GIAO) method, it is possible to obtain theoretical NMR spectra that can be compared with experimental data. This comparison is invaluable for confirming the structure of the compound and for the interpretation of complex experimental spectra. Discrepancies between computed and experimental data can often point to specific conformational or electronic effects not initially considered.

Table 2: Comparison of Experimental and Computationally Predicted Spectroscopic Data

| Spectroscopic Technique | Experimental Value | Predicted Value (Method) |

| ¹H NMR (δ, ppm) | 4.1 (CH-OMs) | 4.0 (GIAO/B3LYP/6-31G(d)) |

| ¹³C NMR (δ, ppm) | 75.2 (CH-OMs) | 74.8 (GIAO/B3LYP/6-31G(d)) |

| IR (ν, cm⁻¹) | 1350 (SO₂ stretch) | 1345 (B3LYP/6-31G(d)) |

This is a representative table. Actual values would be derived from specific experimental and computational studies.

Advanced Spectroscopic and Diffraction Methodologies for Elucidating 1,1 Dioxidothietan 3 Yl Methanesulfonate Structure and Reactivity

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Studies and Complex Structural Assignments

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of 1,1-Dioxidothietan-3-yl methanesulfonate (B1217627) and for probing its reactivity.

A detailed analysis of the expected ¹H and ¹³C NMR spectra can be inferred from data on related thietane (B1214591) dioxide derivatives. acs.orgnih.gov The thietane dioxide ring, a four-membered cyclic sulfone, imposes specific geometric constraints that influence the chemical shifts and coupling constants of the ring protons.

Expected ¹H NMR Spectral Data:

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| CH₂ (C2/C4) | 3.5 - 4.5 | Multiplet | |

| CH (C3) | 4.8 - 5.5 | Multiplet | |

| CH₃ (mesylate) | 3.0 - 3.5 | Singlet |

Expected ¹³C NMR Spectral Data:

| Carbon | Expected Chemical Shift (ppm) |

| C2/C4 | 50 - 65 |

| C3 | 70 - 85 |

| C (mesylate) | 35 - 45 |

Note: These are predicted values based on analogous structures.

Advanced Pulse Sequences for Probing Intermolecular Interactions

Advanced NMR pulse sequences, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide through-space correlations between protons, offering insights into the three-dimensional structure and preferred conformations of the molecule. For 1,1-Dioxidothietan-3-yl methanesulfonate, NOESY experiments could reveal spatial proximities between the methanesulfonate methyl protons and the protons on the thietane dioxide ring, helping to define the orientation of the ester group relative to the ring.

Dynamic NMR for Conformational Exchange and Reaction Kinetics

The thietane dioxide ring is known to exist in a puckered conformation. nih.gov Dynamic NMR (DNMR) spectroscopy is a powerful technique to study the kinetics of conformational changes, such as ring-puckering inversion. By monitoring the NMR spectra at variable temperatures, it is possible to observe coalescence of signals as the rate of conformational exchange increases. From this data, the energy barrier for the ring inversion process can be calculated, providing valuable information about the molecule's flexibility and conformational stability.

Furthermore, DNMR can be employed to study reaction kinetics. For instance, in a substitution reaction where the methanesulfonate group is displaced by a nucleophile, the rate of disappearance of the reactant signals and the appearance of product signals can be monitored in real-time to determine the reaction rate constants.

Solid-State NMR for Crystalline and Amorphous Forms

Solid-state NMR (ssNMR) provides structural information on materials in the solid phase. This is particularly useful for characterizing different crystalline polymorphs or amorphous forms of this compound, which may exhibit different physical properties. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) can provide high-resolution ¹³C spectra of the solid material, allowing for the identification of distinct solid-state structures. auremn.org.br Additionally, ssNMR can be used to study the interactions between the molecules in the crystal lattice. koreascience.kr

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and In Situ Reaction Monitoring

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is essential for identifying the key functional groups within this compound and for monitoring reactions in real-time.

The primary functional groups are the sulfone (in the thietane dioxide ring) and the sulfonate ester (methanesulfonate group). These groups have characteristic vibrational frequencies.

Expected Vibrational Frequencies (cm⁻¹):

| Functional Group | FT-IR (cm⁻¹) | Raman (cm⁻¹) | Vibrational Mode |

| SO₂ (Sulfone) | 1300-1350 (asym) | 1300-1350 (asym) | Asymmetric stretch |

| 1120-1160 (sym) | 1120-1160 (sym) | Symmetric stretch | |

| SO₃ (Sulfonate Ester) | 1350-1380 (asym) | 1350-1380 (asym) | Asymmetric stretch |

| 1170-1200 (sym) | 1170-1200 (sym) | Symmetric stretch | |

| C-O (Ester) | 1000-1050 | Stretch | |

| C-S (Thietane) | 650-750 | Stretch |

Note: These are typical frequency ranges for these functional groups.

In situ reaction monitoring using FT-IR or Raman spectroscopy allows for the real-time tracking of chemical transformations. mt.comspectroscopyonline.com For example, during the synthesis of this compound from 3-hydroxythietane 1,1-dioxide and methanesulfonyl chloride, one could monitor the disappearance of the O-H stretching band of the alcohol and the appearance of the characteristic SO₃ stretching bands of the sulfonate ester. This provides valuable kinetic data and helps in optimizing reaction conditions.

Mass Spectrometry Techniques for Reaction Pathway Elucidation and Fragment Analysis (beyond basic identification)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and for elucidating its fragmentation pathways, which can provide valuable structural information.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental composition of the molecule. For this compound (C₄H₈O₅S₂), the expected exact mass can be calculated and compared with the experimental value to confirm the molecular formula.

Expected HRMS Data:

| Ion | Calculated Exact Mass (m/z) |

| [M+H]⁺ | 200.9835 |

| [M+Na]⁺ | 222.9654 |

Note: These values are calculated based on the molecular formula.

Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion and analyze the resulting fragment ions. The fragmentation pattern can help to confirm the structure of the molecule. For this compound, characteristic fragmentation pathways would likely involve the loss of the methanesulfonate group or cleavage of the thietane dioxide ring. For instance, a common fragmentation for thietan-3-ol (B1346918) derivatives is the loss of the substituent at the 3-position. acs.org

By analyzing the fragments, it is possible to piece together the structure of the original molecule and to gain insights into its chemical stability. This is particularly useful for identifying and characterizing reaction intermediates and byproducts in mechanistic studies.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation, providing insights into the fragmentation pathways of a molecule. For this compound, MS/MS analysis would be expected to yield characteristic fragment ions that reveal the connectivity of its constituent parts.

The fragmentation of sulfonate esters is well-documented and typically involves cleavage of the C-O and S-O bonds. In the case of this compound, collision-induced dissociation (CID) would likely initiate fragmentation at the methanesulfonate group and the thietane dioxide ring.

A plausible fragmentation pathway would involve the following key steps:

Neutral Loss of Sulfur Dioxide (SO₂): A common fragmentation pathway for sulfones is the elimination of sulfur dioxide. This would result in a fragment ion corresponding to the thietane ring without the sulfone group.

Cleavage of the Methanesulfonate Group: The methanesulfonate group is a good leaving group and can be lost as a neutral molecule (CH₃SO₃H) or as a radical. Cleavage of the S-O bond could also lead to the formation of a methanesulfonyl cation (CH₃SO₂⁺).

Ring Opening of the Thietane Dioxide: The strained four-membered ring can undergo ring-opening fragmentation, leading to the formation of smaller, more stable ions.

A hypothetical fragmentation pattern and the corresponding m/z values for the major expected fragments of this compound (molar mass: 214.25 g/mol ) are presented in the interactive table below.

| Precursor Ion (m/z) | Fragment Ion | Proposed Structure of Fragment | Neutral Loss |

| 214 | 135 | [C₃H₅O₂S]⁺ | CH₃SO₂ |

| 214 | 119 | [C₃H₅O₃S]⁺ | SO₂ |

| 214 | 95 | [CH₃SO₃]⁻ | C₃H₅O₂S |

| 214 | 79 | [CH₃SO₂]⁺ | C₃H₅O₃ |

| 135 | 71 | [C₃H₅O]⁺ | SO₂ |

This data is predictive and based on known fragmentation patterns of similar compounds.

X-ray Diffraction Studies for Solid-State Molecular Geometry and Crystal Packing

X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. For this compound, a single-crystal X-ray diffraction study would reveal precise bond lengths, bond angles, and the conformation of the thietane dioxide ring.

Based on studies of similar thietane-1,1-dioxide derivatives, the four-membered ring is expected to be puckered, not planar. The degree of puckering can be influenced by the substituents on the ring. The endocyclic C-S-C bond angle is anticipated to be significantly smaller than the ideal tetrahedral angle due to ring strain, typically in the range of 75-80°. The C-S bond lengths are expected to be around 1.8 Å, and the S=O bond lengths approximately 1.45 Å.

The methanesulfonate group would exhibit typical bond lengths and angles for a sulfonate ester. The crystal packing would likely be influenced by intermolecular interactions such as hydrogen bonding (if co-crystallized with a suitable solvent) and dipole-dipole interactions involving the polar sulfone and sulfonate groups.

Below is a table of predicted crystallographic parameters for this compound, based on data from related structures.

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| a (Å) | 8-12 |

| b (Å) | 5-9 |

| c (Å) | 15-20 |

| β (°) | 90-100 |

| V (ų) | 800-1200 |

| Z | 4 |

| C-S-C angle (°) | ~78 |

| C-S bond length (Å) | ~1.82 |

| S=O bond length (Å) | ~1.44 |

These parameters are hypothetical and serve as an estimation based on known crystal structures of similar compounds.

Chiroptical Spectroscopic Techniques (e.g., CD, ORD) for Stereochemical Characterization

While this compound itself is achiral, the introduction of a substituent at the 2 or 4-position of the thietane ring, or if the methanesulfonate group were attached to a chiral center, would render the molecule chiral. In such cases, chiroptical spectroscopic techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be invaluable for determining the absolute configuration and studying conformational changes.

Circular Dichroism (CD) measures the differential absorption of left and right circularly polarized light. For a chiral derivative of this compound, the sulfone and sulfonate chromophores would give rise to characteristic Cotton effects in the CD spectrum. The sign and magnitude of these Cotton effects are sensitive to the stereochemistry of the molecule. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), could be used to predict the CD spectrum for a given enantiomer and compare it with the experimental spectrum to assign the absolute configuration.

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum would show a plain curve at wavelengths away from an absorption maximum and a Cotton effect curve (a peak and a trough) in the region of absorption. The sign of the Cotton effect in ORD is directly related to the stereochemistry of the chiral center.

For a hypothetical chiral derivative, the following chiroptical data might be expected:

| Technique | Predicted Observation |

| CD Spectroscopy | Cotton effects in the UV region (around 200-250 nm) associated with the sulfone and sulfonate groups. The sign of the Cotton effect would be opposite for the two enantiomers. |

| ORD Spectroscopy | A plain curve at longer wavelengths, with a Cotton effect appearing at shorter wavelengths corresponding to the electronic transitions of the chromophores. |

This information is based on the general principles of chiroptical spectroscopy and its application to chiral sulfones and sulfonate esters.

Future Research Directions and Unexplored Avenues for 1,1 Dioxidothietan 3 Yl Methanesulfonate

Development of Novel Catalytic Transformations Utilizing or Producing the Compound

The reactivity of 1,1-dioxidothietan-3-yl methanesulfonate (B1217627) is dominated by the electrophilic nature of the carbon bearing the mesylate and the strain of the thietane (B1214591) dioxide ring. Future research could focus on harnessing this reactivity through novel catalytic methods.

Catalytic Ring-Opening Reactions: The development of catalysts that can facilitate the regioselective and stereoselective ring-opening of the thietane dioxide moiety would be a significant advancement. Transition metal catalysts, for instance, could enable novel transformations by coordinating to the sulfone group and activating the ring. Lewis acid catalysis could also be explored to enhance the electrophilicity of the ring carbons, promoting reactions with a wider range of nucleophiles.

Catalytic Cross-Coupling Reactions: The mesylate group is a well-established leaving group for cross-coupling reactions. Future work could involve developing catalytic systems (e.g., palladium, nickel, or copper-based) for coupling 1,1-dioxidothietan-3-yl methanesulfonate with various partners like boronic acids (Suzuki coupling), organozinc reagents (Negishi coupling), or amines (Buchwald-Hartwig amination). This would provide direct access to a diverse library of 3-substituted thietane dioxides.

Catalytic Synthesis: Research into catalytic methods for the synthesis of the compound itself is also a valuable avenue. This could include catalytic oxidation of thietan-3-yl methanesulfonate to the corresponding sulfone or developing catalytic routes to form the thietane ring from acyclic precursors, potentially avoiding harsh conditions and improving yields.

| Potential Catalytic Transformation | Catalyst System (Hypothetical) | Potential Product Class | Research Goal |

| Nucleophilic Ring-Opening | Chiral Lewis Acid (e.g., Sc(OTf)₃ with chiral ligand) | Chiral functionalized sulfonates | Enantioselective synthesis of complex sulfur-containing molecules |

| Suzuki Cross-Coupling | Pd(PPh₃)₄ / Base | 3-Aryl-1,1-dioxidothietanes | Introduction of aromatic diversity for medicinal chemistry |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ / Buchwald Ligand / Base | 3-Amino-1,1-dioxidothietanes | Access to novel amine building blocks |

| Asymmetric Oxidation | Chiral Vanadium Complex / H₂O₂ | (R)- or (S)-1,1-Dioxidothietan-3-yl methanesulfonate | Synthesis of enantiopure starting material |

Integration into Flow Chemistry and Microreactor Methodologies for Scalable Synthesis

The synthesis of complex heterocyclic compounds can greatly benefit from the advantages offered by flow chemistry and microreactor technology. springerprofessional.de These technologies enable precise control over reaction parameters, improved safety for handling reactive intermediates, and straightforward scalability. uc.ptdurham.ac.uk

| Synthesis Stage | Batch Chemistry Challenge | Flow Chemistry Advantage | Potential Outcome |

| Thietane Ring Formation | Potentially exothermic, difficult to control | Superior heat transfer and mixing | Improved yield and safety |

| Oxidation to Sulfone | Handling of strong oxidants, potential for over-oxidation | Precise stoichiometric control of reagents | Higher purity of the sulfone intermediate |

| Mesylation | Use of hazardous reagents (e.g., mesyl chloride) | In-situ generation and immediate use of reagents | Reduced operator exposure and safer handling |

| Overall Process | Multiple workups and purifications | In-line purification and telescoping of steps | Increased throughput and reduced solvent waste |

Green Chemistry Innovations in its Synthesis and Downstream Applications

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.org Applying these principles to the lifecycle of this compound presents numerous research opportunities.

Greener Synthesis: Future research should focus on developing a more sustainable synthesis. This could involve replacing hazardous solvents with greener alternatives like water, bio-based solvents, or supercritical CO₂. jddhs.commdpi.com The development of catalytic methods, as mentioned previously, is a core tenet of green chemistry, as it reduces the need for stoichiometric reagents and minimizes waste. acs.orgpfizer.com Exploring biocatalysis, using enzymes to perform specific transformations like oxidation or esterification under mild conditions, represents another promising frontier. mdpi.com

Atom Economy in Applications: In its downstream applications, research should aim to design transformations that maximize atom economy. Instead of simple nucleophilic substitution where the mesylate group is lost, reactions that incorporate most of the atoms from the starting material into the final product should be prioritized. For example, catalytic cycloaddition reactions where the thietane ring participates directly would be highly atom-economical.

Renewable Feedstocks: A long-term goal would be to investigate synthetic routes that originate from renewable feedstocks, moving away from traditional petrochemical sources.

Computational Design of Enhanced Reactivity and Selectivity Profiles

Computational chemistry provides powerful tools for understanding and predicting chemical reactivity, offering a way to accelerate the discovery of new reactions and optimize existing ones. nih.gov

Future research can employ computational methods, such as Density Functional Theory (DFT), to model the transition states of reactions involving this compound. This would provide insights into reaction mechanisms and the factors controlling reactivity and selectivity. nih.gov For instance, computational studies could predict the most likely site of nucleophilic attack (on the carbon bearing the mesylate versus ring-opening) under different conditions.

Furthermore, computational approaches can be used for the de novo design of derivatives with tailored properties. youtube.comyoutube.com By modeling the effects of different substituents on the thietane ring, researchers could computationally screen for analogues with enhanced reactivity, improved stability, or specific selectivity profiles before committing to laboratory synthesis. This in-silico design process can save significant time and resources. nih.gov

| Computational Approach | Research Question | Potential Impact |

| Transition State Modeling | What is the energy barrier for Sₙ2 substitution vs. ring-opening? | Predicts reaction outcomes and helps optimize conditions for desired product. |

| Molecular Orbital Analysis | How does the sulfone group influence the electronics of the ring? | Provides a fundamental understanding of the compound's intrinsic reactivity. |

| In-Silico Substituent Screening | How does an electron-withdrawing group at the 2-position affect the leaving group ability of the mesylate? | Guides the design of next-generation reagents with enhanced reactivity. |

| Solvation Modeling | How does the choice of solvent affect the reaction pathway? | Aids in selecting the optimal solvent for a specific transformation, aligning with green chemistry goals. |

Exploration of New Horizons in Materials Science Applications beyond Current Scope

The unique structural features of this compound suggest its potential as a novel monomer or building block in materials science. Thietanes and their oxidized forms are being increasingly explored in medicinal chemistry, but their application in materials is less developed. nih.gov

Polymer Synthesis: The compound could potentially serve as a monomer for polymerization. For example, ring-opening polymerization could lead to novel polysulfones, a class of high-performance thermoplastics known for their thermal stability and toughness. The methanesulfonate group could also be used as a reactive handle to graft the thietane dioxide moiety onto existing polymer backbones, thereby modifying their properties.

Advanced Resins and Cross-linkers: As a bifunctional molecule (a reactive leaving group and a polar sulfone ring), it could be investigated as a cross-linking agent for epoxy resins or other thermosets. The incorporation of the rigid, polar thietane dioxide ring could enhance properties such as thermal stability, adhesion, and chemical resistance.

Functional Materials: The high polarity of the sulfone group could be exploited in the design of functional materials, such as components for gas separation membranes or electrolytes in battery systems. Research into synthesizing materials where the thietane dioxide unit is systematically incorporated could lead to the discovery of materials with novel and useful properties.

Q & A

Q. What synthetic methodologies are recommended for preparing 1,1-Dioxidothietan-3-yl methanesulfonate with high purity?

A two-step approach is typically employed: (1) sulfonation of thietane derivatives to form the 1,1-dioxide core, followed by (2) esterification with methanesulfonyl chloride under anhydrous conditions. Reaction progress should be monitored via HPLC (High-Performance Liquid Chromatography) to ensure intermediate purity, and final product characterization should include H/C NMR and elemental analysis to confirm structural integrity .

Q. Which analytical techniques are most effective for confirming the structural identity of this compound?

Key techniques include:

- NMR Spectroscopy : H and C NMR to verify substituent positions and sulfone/ester functionalities (e.g., H NMR peaks for sulfone groups typically appear downfield at δ 3.0–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., exact mass matching calculated values).

- Elemental Analysis : Percent composition of C, H, and S to validate stoichiometry (e.g., deviations >0.3% suggest impurities) .

Q. How does this compound behave under varying environmental conditions (e.g., humidity, temperature)?

Stability studies should involve thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal degradation thresholds. Controlled humidity experiments (e.g., 30–90% RH) using microspectroscopic imaging (e.g., Raman or FTIR) can reveal hydrolysis or surface adsorption tendencies, as suggested by indoor surface chemistry studies .

Advanced Research Questions

Q. What mechanistic insights exist for the reactivity of this compound in nucleophilic substitution reactions?

Kinetic studies (e.g., monitoring reaction rates via UV-Vis or F NMR with fluorinated nucleophiles) combined with density functional theory (DFT) calculations can elucidate transition states and regioselectivity. Comparative analysis with analogous sulfonates (e.g., methyl methanesulfonate) may highlight steric or electronic effects of the thietane dioxide ring .

Q. What are the environmental degradation pathways of this compound, and how can they be tracked?

Advanced degradation studies should employ HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) to identify breakdown products (e.g., methanesulfonic acid or thietane derivatives). Surface-mediated degradation in simulated indoor environments (e.g., silica or drywall surfaces) can be analyzed using X-ray photoelectron spectroscopy (XPS) to track sulfur oxidation states .

Q. How should researchers address contradictions in experimental data, such as inconsistent yields or unexpected byproducts?

Systematic replication under controlled conditions (e.g., inert atmosphere vs. ambient) is critical. Advanced spectroscopy (e.g., H-C HSQC NMR for structural ambiguity) and microspectroscopic surface analysis (e.g., atomic force microscopy) can resolve discrepancies arising from environmental interactions or impurities .

Q. What computational modeling approaches are suitable for predicting the electronic and steric properties of this compound?

DFT calculations (e.g., B3LYP/6-31G* basis set) can map electron density distributions and frontier molecular orbitals, aiding in reactivity predictions. Molecular dynamics (MD) simulations in solvent models (e.g., water or DMSO) provide insights into solvation effects and conformational stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.